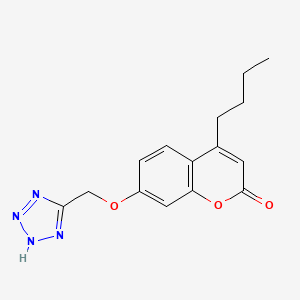

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one

Description

Properties

CAS No. |

849001-36-1 |

|---|---|

Molecular Formula |

C15H16N4O3 |

Molecular Weight |

300.31 g/mol |

IUPAC Name |

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one |

InChI |

InChI=1S/C15H16N4O3/c1-2-3-4-10-7-15(20)22-13-8-11(5-6-12(10)13)21-9-14-16-18-19-17-14/h5-8H,2-4,9H2,1H3,(H,16,17,18,19) |

InChI Key |

NXWZCTGTOSNKGY-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC(=O)OC2=C1C=CC(=C2)OCC3=NNN=N3 |

solubility |

15.9 [ug/mL] (The mean of the results at pH 7.4) |

Origin of Product |

United States |

Preparation Methods

Reaction Protocol

-

Reactants :

-

Resorcinol (1.0 equiv)

-

Ethyl butyrylacetate (1.2 equiv, for 4-butyl substitution)

-

Concentrated sulfuric acid (catalytic, 15 mL per 3.7 g resorcinol)5.

-

-

Procedure :

-

Outcome :

Introduction of the Cyanomethoxy Group at the 7-Position

The 7-hydroxy group of 4-butylcoumarin is functionalized with a cyanomethylene spacer to enable subsequent tetrazole cyclization.

Alkylation with Chloroacetonitrile

-

Reactants :

-

Procedure :

-

Outcome :

Tetrazole Ring Formation via [2+3] Cycloaddition

The nitrile group undergoes cyclization with sodium azide to form the tetrazole moiety.

Sodium Azide-Mediated Cyclization

-

Reactants :

-

Procedure :

-

Outcome :

-

This compound is obtained in 50–60% yield.

-

Characterization:

-

Alternative Synthetic Routes and Optimization

Microwave-Assisted Cyclization

Microwave irradiation reduces reaction times for tetrazole formation:

Use of Protecting Groups

-

tert-Butyl protection : To avoid side reactions, the tetrazole NH can be protected with a tert-butyl group during cyclization, followed by deprotection.

Critical Analysis of Reaction Parameters

Solvent Effects

Temperature and Time

Challenges and Limitations

Chemical Reactions Analysis

Types of Reactions

4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the chromenone core to dihydrochromenone derivatives.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce dihydrochromenone derivatives.

Scientific Research Applications

Biological Activities

Research indicates that 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that compounds similar to this compound possess antibacterial properties against various pathogens, including Escherichia coli and Pseudomonas aeruginosa . The incorporation of the tetrazole moiety is believed to enhance these effects, making it a candidate for further exploration in antimicrobial drug development.

- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is crucial for combating oxidative stress-related diseases. It has been reported that related compounds exhibit higher free radical scavenging activity compared to standard antioxidants like Trolox . This suggests potential applications in formulations aimed at reducing oxidative damage.

- Anti-inflammatory Effects : Compounds within this class have been investigated for their ability to modulate inflammatory pathways. The mechanism of action likely involves interaction with specific biological targets such as enzymes or receptors involved in inflammation .

Pharmaceutical Development

This compound is being explored for its therapeutic potential in various medical applications:

Case Studies and Research Findings

Several studies highlight the applications and efficacy of compounds related to this compound:

- Antimicrobial Studies : Research demonstrated that derivatives of chromones showed significant antibacterial activity, indicating the potential of this compound in treating infections caused by resistant strains .

- Antioxidant Activity Evaluation : A comparative study showed that related compounds exhibited superior antioxidant properties compared to traditional antioxidants, suggesting their use in health supplements aimed at reducing oxidative stress .

- Cytotoxicity Against Cancer Cells : In vitro studies indicated that certain derivatives could preferentially kill multidrug-resistant cancer cells, highlighting their potential role in cancer therapy .

Mechanism of Action

The mechanism of action of 4-butyl-7-(1H-tetrazol-5-ylmethoxy)-2H-chromen-2-one would depend on its specific biological target. Generally, it could interact with enzymes, receptors, or other proteins, modulating their activity. The tetrazole moiety might play a crucial role in binding to the target, while the chromenone core could influence the overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogues include derivatives with variations in substituent type, position, and heterocyclic appendages. Below is a comparative analysis:

Table 1: Structural and Molecular Comparison

Functional Group Impact on Properties

Tetrazole vs. Furan/Carboxylic Acid Bioisosteres

- The 2H-tetrazole-5-ylmethoxy group in the target compound and the benzyl-chloro-methyl analogue (Table 1) confers acidity (pKa ~4–5) comparable to carboxylic acids but with superior metabolic resistance . In contrast, the fused furan in 5b () introduces rigidity and π-conjugation, altering electronic properties and reducing hydrogen-bonding capacity .

Alkyl Substituents

- The 4-butyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the 4-methyl and 3-benzyl groups in the benzyl-chloro-methyl analogue (logP ~4.2). This difference may affect membrane permeability and bioavailability .

This contrasts with the unsubstituted target compound, which may exhibit higher reactivity .

Biological Activity

4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one is a synthetic compound belonging to the chromone family, which has garnered attention due to its diverse biological activities, particularly in the field of medicinal chemistry. This article aims to detail its biological activity, including its mechanism of action, efficacy against various diseases, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a chromenone backbone substituted with a butyl group and a tetrazole moiety. The presence of these functional groups is believed to enhance its biological properties.

Research indicates that compounds similar to this compound may exert their effects through several mechanisms:

- Inhibition of Enzymes : It has been suggested that the compound may inhibit key enzymes involved in cancer progression and inflammation, such as cyclooxygenase (COX) and lipoxygenase (LOX) .

- Modulation of Calcium Homeostasis : Studies have shown that chromone derivatives can affect intracellular calcium levels, which is crucial for various cellular processes, including apoptosis .

- Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress .

Anticancer Activity

Several studies have evaluated the anticancer potential of chromone derivatives, including this compound:

- Cytotoxicity : In vitro studies demonstrated significant cytotoxic effects against multiple cancer cell lines, including breast cancer (MCF-7) and others .

- Mechanism : The compound appears to induce apoptosis through the mitochondrial pathway by modulating Bcl-2 family proteins and affecting p-glycoprotein activity, which is critical for multidrug resistance (MDR) in cancer cells .

Anti-inflammatory Activity

The compound has shown promise in reducing inflammation:

- Inhibition of COX Enzymes : Preliminary data suggest that it may inhibit COX enzymes, leading to reduced production of pro-inflammatory mediators .

Study 1: Anticancer Efficacy

A study conducted on various MDR cancer cell lines revealed that this compound could effectively overcome resistance mechanisms associated with standard therapies. The compound demonstrated submicromolar potency in inhibiting cell growth and inducing apoptosis through ER calcium release mechanisms .

Study 2: Inhibition of Enzymatic Activity

In another investigation focusing on its anti-inflammatory properties, the compound was tested against COX enzymes. Results indicated a moderate inhibition profile comparable to established anti-inflammatory drugs, suggesting potential use in treating inflammatory diseases .

Data Table

Q & A

Q. What are the optimized synthetic routes for 4-butyl-7-(2H-tetrazol-5-ylmethoxy)chromen-2-one, and how can reaction conditions be tailored to improve yield?

Methodological Answer: The synthesis typically involves multi-step protocols:

- Step 1: Coumarin core formation via Pechmann condensation using resorcinol derivatives and β-ketoesters under acid catalysis.

- Step 2: Alkylation at the 7-hydroxy position using 2H-tetrazol-5-ylmethyl bromide under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3: Introduction of the butyl group via nucleophilic substitution or transition-metal-catalyzed cross-coupling.

Optimization Strategies: - Microwave-assisted synthesis reduces reaction time and improves regioselectivity .

- Solvent choice (e.g., DMF vs. THF) impacts reaction kinetics; polar aprotic solvents enhance nucleophilicity of the tetrazole moiety .

- Monitor intermediates via TLC (hexane/ethyl acetate 7:3, Rf ≈ 0.5) .

Q. How is the structural integrity of this compound validated experimentally?

Methodological Answer:

- X-ray crystallography : Single-crystal analysis using SHELX software (e.g., SHELXL for refinement) confirms bond lengths, angles, and stereochemistry .

- Spectroscopic techniques :

- <sup>1</sup>H/<sup>13</sup>C NMR : Verify substitution patterns (e.g., butyl chain δ ~0.9–1.7 ppm; tetrazole methoxy δ ~4.5–5.0 ppm) .

- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and tetrazole (C–N, ~1500 cm⁻¹) functionalities .

Q. What solvent systems are optimal for reactions involving tetrazole-functionalized coumarins?

Methodological Answer:

- Polar aprotic solvents (DMF, DMSO) enhance solubility of the tetrazole group and stabilize transition states in alkylation steps .

- Protic solvents (ethanol, methanol) are suitable for acid-catalyzed cyclization but may reduce nucleophilicity of intermediates.

- Empirical testing via Hansen solubility parameters is recommended to balance polarity and hydrogen-bonding effects .

Advanced Research Questions

Q. How can computational QSAR models guide the design of derivatives with enhanced bioactivity?

Methodological Answer:

- Data Collection : Compile experimental IC50 values for analogues (e.g., chromen-2-one derivatives with anti-cancer activity) .

- Descriptor Selection : Use molecular descriptors (logP, topological polar surface area) correlated with activity.

- Model Development : Apply a genetic function algorithm (GFA) to generate predictive QSAR equations. Example:

pIC50 = 0.75(logP) − 1.2(TPSA) + 2.1. - Validation : Cross-check predictions with synthesized derivatives (e.g., modifying the butyl chain or tetrazole position) .

Q. What crystallographic challenges arise in resolving the structure of tetrazole-containing coumarins, and how are they addressed?

Methodological Answer:

- Challenges :

- Low electron density for tetrazole rings.

- Twinning in crystals due to flexible butyl chains.

- Solutions :

Q. How are structure-activity relationships (SARs) analyzed for antimicrobial activity in tetrazole-coumarin hybrids?

Methodological Answer:

- Biological Assays :

- SAR Insights :

- Statistical Validation : Use ANOVA to compare MIC values across derivatives (p < 0.05) .

Q. How should researchers resolve contradictions in biological activity data across different studies?

Methodological Answer:

- Data Triangulation :

- Meta-Analysis :

Q. What strategies are effective in designing derivatives for selective kinase inhibition?

Methodological Answer:

- Targeted Modifications :

- Docking Studies :

- Use AutoDock Vina to simulate binding poses with kinase domains (PDB: 1M17) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.